molecular formula C11H19NO4S B12808952 Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate CAS No. 41205-37-2

Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate

Cat. No.: B12808952
CAS No.: 41205-37-2
M. Wt: 261.34 g/mol
InChI Key: VZHIIMLDVRLYSG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate is a chemical compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiazolidine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate
  • Ethyl 2-(2-ethoxy-2-oxoethyl)(methyl)aminoacetate

Uniqueness

Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

41205-37-2

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C11H19NO4S/c1-4-15-9(13)8-11(3)12(6-7-17-11)10(14)16-5-2/h4-8H2,1-3H3

InChI Key

VZHIIMLDVRLYSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(N(CCS1)C(=O)OCC)C

Origin of Product

United States

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